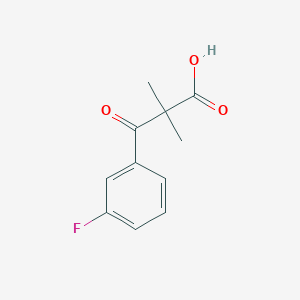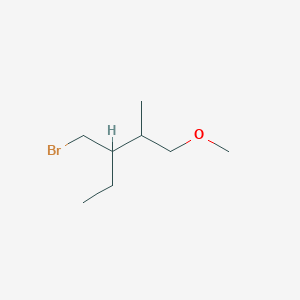
3-(Bromomethyl)-1-methoxy-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-methoxy-2-methylpentane is an organic compound characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methoxy-2-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-2-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and bromine atoms.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Bromomethyl)-1-methoxy-2-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methoxy-2-methylpentane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1-methoxybutane: Similar structure but with a shorter carbon chain.
3-(Bromomethyl)-1-methoxyhexane: Similar structure but with a longer carbon chain.
3-(Bromomethyl)-1-methoxy-2-methylhexane: Similar structure with an additional methyl group on the hexane chain.
Uniqueness
3-(Bromomethyl)-1-methoxy-2-methylpentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromomethyl and a methoxy group on a pentane chain allows for versatile chemical transformations and applications .
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methoxy-2-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(5-9)7(2)6-10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
HVZFTKATVBAMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13210371.png)

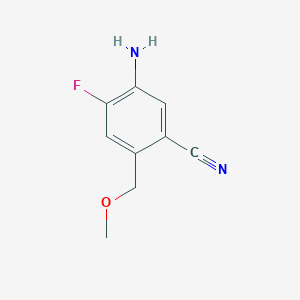
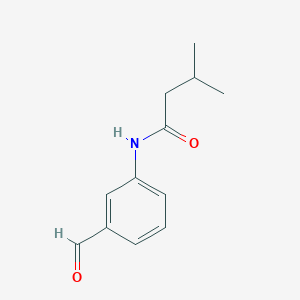
![tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13210418.png)
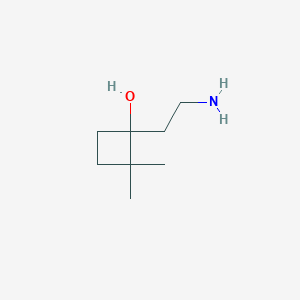
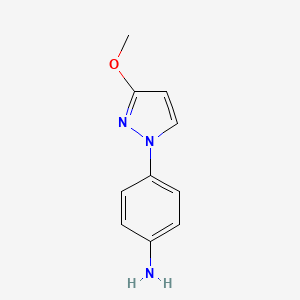
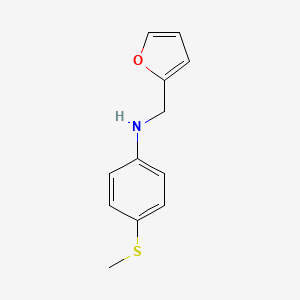
methanol](/img/structure/B13210431.png)
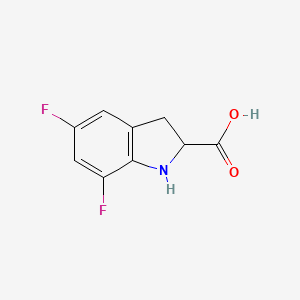
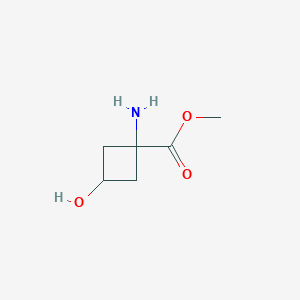
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13210455.png)
